
Helium--magnesium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Helium–magnesium (1/1) is a compound formed by the combination of helium and magnesium Helium is a noble gas known for its inertness and low reactivity, while magnesium is an alkaline earth metal known for its reactivity and role in various biological and industrial processes
準備方法
Synthetic Routes and Reaction Conditions: The preparation of helium–magnesium (1/1) involves the reaction of helium gas with magnesium under specific conditions. This process typically requires high pressure and temperature to facilitate the interaction between the inert helium and the reactive magnesium. The reaction is often carried out in a controlled environment to prevent contamination and ensure the purity of the compound.
Industrial Production Methods: Industrial production of helium–magnesium (1/1) may involve the use of advanced techniques such as chemical vapor deposition or plasma-assisted synthesis. These methods allow for the precise control of reaction conditions and the production of high-purity compounds. The use of inert atmospheres, such as nitrogen or helium, is essential to prevent unwanted reactions with other elements or compounds.
化学反応の分析
Types of Reactions: Helium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, helium–magnesium (1/1) can form magnesium oxide and release helium gas.
Reduction: Reducing agents such as hydrogen can reduce helium–magnesium (1/1) to magnesium and helium.
Substitution: Halogens like chlorine or bromine can react with helium–magnesium (1/1) to form magnesium halides and release helium.
Major Products Formed: The major products formed from these reactions include magnesium oxide, magnesium halides, and elemental helium.
科学的研究の応用
Helium–magnesium (1/1) has several scientific research applications across various fields:
Chemistry:
- Used as a reagent in the synthesis of other compounds.
- Studied for its unique bonding and structural properties.
Biology:
- Investigated for its potential role in biological systems, particularly in magnesium-related processes.
Medicine:
- Explored for its potential use in medical imaging and diagnostics due to the unique properties of helium.
Industry:
- Utilized in the production of high-performance materials and coatings.
- Studied for its potential use in advanced manufacturing processes.
作用機序
The mechanism of action of helium–magnesium (1/1) involves the interaction between helium and magnesium at the molecular level. Helium’s inert nature allows it to stabilize the reactive magnesium, resulting in a compound with unique properties. The specific molecular targets and pathways involved depend on the application and conditions under which the compound is used.
類似化合物との比較
Helium–magnesium (1/1) can be compared with other similar compounds, such as:
Magnesium Oxide (MgO): Formed by the reaction of magnesium with oxygen, it is widely used in various industrial applications.
Magnesium Halides (MgX2): Formed by the reaction of magnesium with halogens, these compounds are used in chemical synthesis and industrial processes.
Helium Compounds: Helium can form compounds with other elements under specific conditions, such as disodium helide (Na2He), which is stable at high pressures.
特性
CAS番号 |
81099-07-2 |
|---|---|
分子式 |
HeMg |
分子量 |
28.308 g/mol |
IUPAC名 |
helium;magnesium |
InChI |
InChI=1S/He.Mg |
InChIキー |
KCAVJKFEUVWRLY-UHFFFAOYSA-N |
正規SMILES |
[He].[Mg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


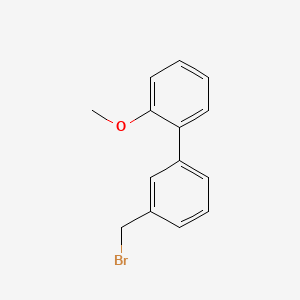
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)

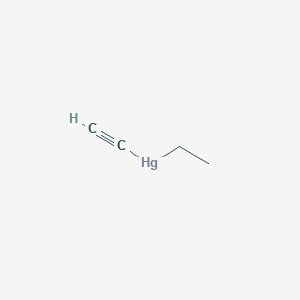
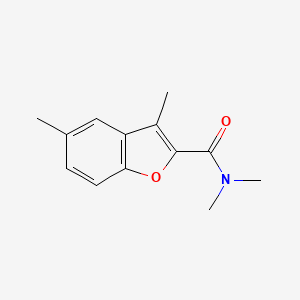



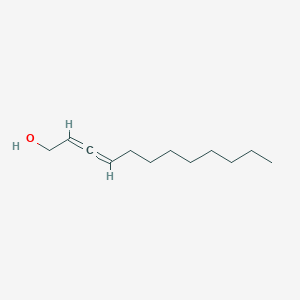
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
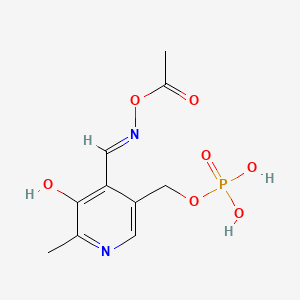
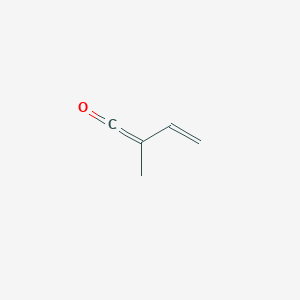
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
